
4-Methoxyequilenin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxyequilenin is a synthetic estrogen that has been gaining attention in scientific research due to its potential applications in various fields. This compound is a derivative of equilin, a naturally occurring estrogen found in horses.
Mecanismo De Acción
The mechanism of action of 4-Methoxyequilenin involves binding to estrogen receptors in the body. This compound has a high affinity for estrogen receptor beta (ERβ) and a lower affinity for estrogen receptor alpha (ERα). Once bound to the receptor, 4-Methoxyequilenin can modulate gene expression, leading to various physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Methoxyequilenin are diverse and depend on the target tissue. In breast cancer cells, this compound can induce apoptosis and inhibit cell proliferation. In bone cells, 4-Methoxyequilenin has been shown to increase bone mineral density and reduce bone resorption. In the brain, this compound can improve cognitive function and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-Methoxyequilenin in lab experiments is its high affinity for ERβ. This makes it a useful tool for studying the role of ERβ in various physiological processes. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in some experiments.
Direcciones Futuras
There are several future directions for the study of 4-Methoxyequilenin. One area of interest is the development of 4-Methoxyequilenin analogs with improved pharmacological properties. Another area of interest is the study of the effects of 4-Methoxyequilenin on other estrogen receptors, such as G protein-coupled estrogen receptor (GPER). Additionally, more research is needed to fully understand the potential applications of 4-Methoxyequilenin in various fields, such as cancer research and neuroprotection.
Conclusion
In conclusion, 4-Methoxyequilenin is a synthetic estrogen that has shown promise in various scientific research applications. Its high affinity for ERβ and diverse physiological effects make it a useful tool for studying various physiological processes. However, more research is needed to fully understand the potential applications of this compound and to develop analogs with improved pharmacological properties.
Métodos De Síntesis
The synthesis of 4-Methoxyequilenin involves a series of chemical reactions starting from equilin. The first step involves the conversion of equilin to 8,9-dihydroequilin, which is then oxidized to 8,9-dihydro-4-methoxyequilin. Finally, this compound is demethylated to yield 4-Methoxyequilenin. The synthesis of 4-Methoxyequilenin has been optimized to yield high purity and high yield of the compound.
Aplicaciones Científicas De Investigación
4-Methoxyequilenin has been used in various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that 4-Methoxyequilenin can inhibit the growth of breast cancer cells by inducing apoptosis. This compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
Número CAS |
116506-50-4 |
|---|---|
Nombre del producto |
4-Methoxyequilenin |
Fórmula molecular |
C19H20O3 |
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
(13S,14S)-3-hydroxy-4-methoxy-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H20O3/c1-19-10-9-12-11-5-7-16(20)18(22-2)14(11)4-3-13(12)15(19)6-8-17(19)21/h3-5,7,15,20H,6,8-10H2,1-2H3/t15-,19-/m0/s1 |
Clave InChI |
GOBGQKKPBROPRC-KXBFYZLASA-N |
SMILES isomérico |
C[C@]12CCC3=C([C@@H]1CCC2=O)C=CC4=C3C=CC(=C4OC)O |
SMILES |
CC12CCC3=C(C1CCC2=O)C=CC4=C3C=CC(=C4OC)O |
SMILES canónico |
CC12CCC3=C(C1CCC2=O)C=CC4=C3C=CC(=C4OC)O |
Sinónimos |
4-methoxyequilenin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



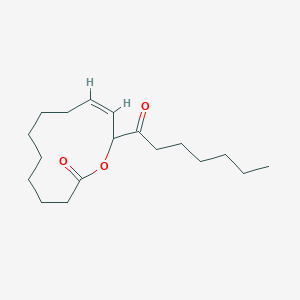
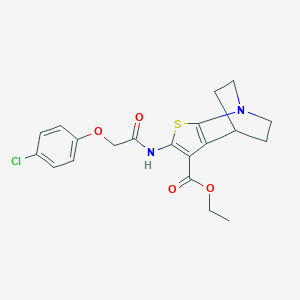
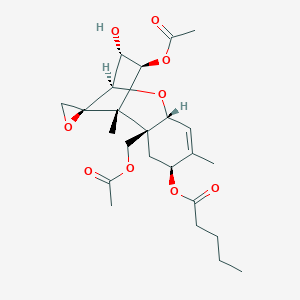


![6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinolin-2-amine](/img/structure/B38805.png)
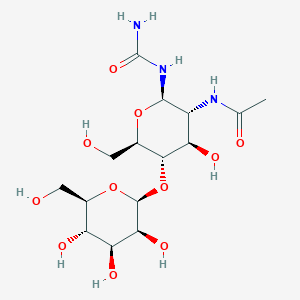



![5-((1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B38817.png)
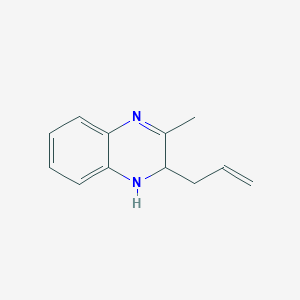

![2-[[(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoyl]amino]ethanesulfonate](/img/structure/B38822.png)